Cas no 1006480-18-7 (2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a fluorinated pyrazole derivative characterized by its cyclopropyl and trifluoromethyl functional groups. This compound exhibits notable stability and reactivity due to its heterocyclic structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic resistance, while the hydroxyl moiety allows for further functionalization. Its precise molecular architecture facilitates applications in the development of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. The compound’s well-defined purity and consistent performance under controlled conditions make it suitable for research and industrial-scale processes requiring high specificity.
2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol structure
1006480-18-7 structure
Product Name:2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No:1006480-18-7
MF:C9H11F3N2O
MW:220.191652536392
MDL:MFCD06804951
CID:1126277
PubChem ID:19619765
Update Time:2025-05-28

2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[5-cyclopropyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]ethanol
    • 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
    • 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
    • STL414482
    • BBL040972
    • F2198-2135
    • 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANOL
    • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol
    • 1006480-18-7
    • AKOS000308748
    • MFCD06804951
    • CS-0271413
    • EN300-230201
    • 2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol
    • MDL: MFCD06804951
    • Inchi: 1S/C9H11F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h5-6,15H,1-4H2
    • InChI Key: SQOJUANFSKOOLP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C2CC2)N(CCO)N=1)(F)F

Computed Properties

  • Exact Mass: 220.08234746g/mol
  • Monoisotopic Mass: 220.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38Ų

2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>

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2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1006480-18-7)2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Order Number:A1097571
Stock Status:in Stock
Quantity:0.5g/1g/2g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:21
Price ($):432.0/531.0/698.0/1192.0/1824.0/3283.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:1006480-18-7)2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
A1097571
Purity:99%/99%/99%/99%/99%/99%
Quantity:0.5g/1g/2g/5g/10g/25g
Price ($):432.0/531.0/698.0/1192.0/1824.0/3283.0
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